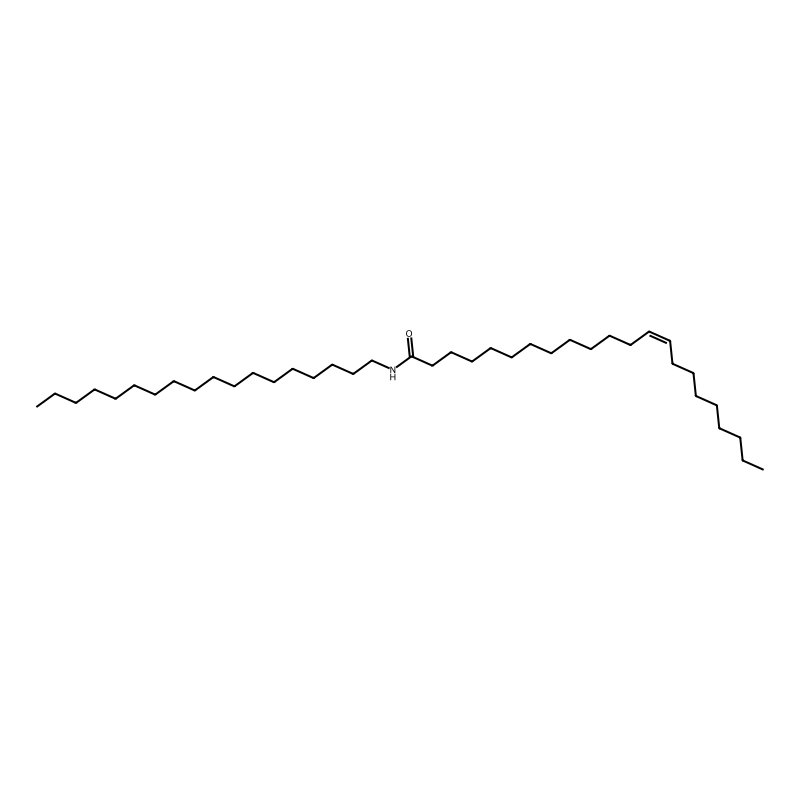Stearyl erucamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
- Antimicrobial Activity: A few studies have investigated the antimicrobial properties of Stearyl Erucamide. One study published in "Grasas y Aceites" (Fats and Oils) journal found that Stearyl Erucamide exhibited some antifungal activity against certain strains of Aspergillus fungi []. However, more research is needed to understand the effectiveness and mechanism of this activity.
Stearyl erucamide is a fatty acid amide synthesized from stearic acid and erucic acid. Its chemical formula is and it is characterized by a long hydrocarbon chain, which imparts amphiphilic properties to the molecule, allowing it to interact favorably with both hydrophilic and hydrophobic environments. This compound is often found in the form of microbeads or powder and exhibits good thermal stability, making it suitable for high-temperature applications, particularly in the processing of plastics and resins at temperatures exceeding 300 °C .
The synthesis of stearyl erucamide typically involves the reaction of stearic acid with erucamide in the presence of a catalyst. A specific method includes heating primary octadecylamine with erucic acid at temperatures ranging from 170 °C to 210 °C under controlled conditions, leading to a high conversion rate of over 98.5% . The general reaction can be represented as follows:
This reaction highlights the formation of an amide bond between the carboxylic acid group of erucic acid and the amine group derived from stearyl alcohol.
Stearyl erucamide has been studied for its biological activity, particularly as a metabolite in various organisms. It has been identified in the cerebrospinal fluid of mammals, including humans, where it may influence physiological states such as sleep and awareness . The compound exhibits low toxicity but can act as an irritant upon direct exposure.
Several methods exist for synthesizing stearyl erucamide:
- Direct Reaction: The most common method involves reacting stearic acid with erucamide using a catalyst under controlled temperature conditions (170-210 °C) to facilitate amide bond formation .
- Catalytic Process: A specific synthesis method utilizes solid strong acids as catalysts, which are prepared through a series of steps involving ethylene glycol and silica gel, enhancing the efficiency of the reaction .
Stearyl erucamide has diverse applications across various industries:
- Plastics Processing: It serves as a lubricant, anti-blocking agent, and mold release agent for polyolefins, nylon, and polyester resins .
- Food Packaging: Due to its thermal stability and low migration rate, it is suitable for use in food containers and packaging materials .
- Coatings: It is utilized in coatings to improve smoothness and reduce friction coefficients in engineering plastics .
- Cosmetics: Stearyl erucamide is also employed in cosmetic formulations for its emulsifying properties.
Research indicates that stearyl erucamide interacts effectively with various polymers, enhancing their processing characteristics. It acts as a slip agent that reduces friction coefficients in multilayer films, facilitating smoother handling during high-speed packaging operations . Additionally, studies have shown its potential role in modifying surface properties of plastics to improve performance.
Stearyl erucamide belongs to the class of fatty acid amides. Here are some similar compounds along with their unique characteristics:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Erucamide | Derived from erucic acid; used primarily as a slip agent in plastics. | |
| Oleamide | Known for its ability to reduce friction; commonly used in lubricants. | |
| Palmitamide | Shorter carbon chain; used in cosmetics for emulsification. | |
| Behenamide | Longer carbon chain than stearyl erucamide; used for its conditioning properties in hair care products. |
Stearyl erucamide's unique combination of properties—such as its high melting point (70-75 °C) and excellent thermal stability—distinguishes it from these similar compounds, making it particularly valuable in high-temperature applications .
Physical Description
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 43 of 67 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 24 of 67 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Plastics -> Polymer Type -> PVC (soft)
Cosmetics -> Opacifying; Viscosity controlling
General Manufacturing Information
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
13-Docosenamide, N-octadecyl-, (13Z)-: ACTIVE








